7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt

説明

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is a labeled metabolite of 7-hydroxycoumarin. It is commonly used in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. This compound is found in the microsome, hepatocyte, and S9 fraction of human, monkey, dog, rat, and mouse liver .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves the sulfation of 7-hydroxycoumarin. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of 7-hydroxycoumarin.

Reduction: Reduced forms of the compound.

Substitution: Various substituted coumarin derivatives.

科学的研究の応用

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is widely used in scientific research, including:

作用機序

The mechanism of action of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves its role as a metabolite in the sulfation pathway. It is formed by the sulfation of 7-hydroxycoumarin, catalyzed by sulfotransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The sulfate group increases the solubility of the compound, facilitating its excretion via urine .

類似化合物との比較

Similar Compounds

7-Hydroxycoumarin Glucuronide Sodium Salt: Another metabolite of 7-hydroxycoumarin, formed by glucuronidation instead of sulfation.

Umbelliferone: A naturally occurring coumarin derivative with similar chemical properties.

7-Ethoxycoumarin: A synthetic coumarin derivative used in similar metabolic studies.

Uniqueness

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in metabolic studies involving mass spectrometry. This labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities .

生物活性

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities. This compound is particularly significant in pharmacology and biochemistry due to its role as a phase II metabolite of coumarin, which is involved in various metabolic pathways. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic potentials, and relevant case studies.

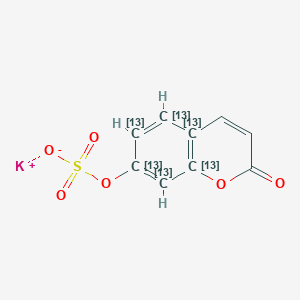

This compound is characterized by its sulfate group, enhancing its solubility and bioavailability. The chemical structure can be represented as follows:

- Molecular Formula : C9H7O4S.K

- Molecular Weight : 238.29 g/mol

The incorporation of the 13C isotope allows for precise tracking in metabolic studies and pharmacokinetic evaluations.

Metabolism and Pharmacokinetics

As a phase II metabolite, this compound undergoes sulfation, a critical detoxification process that facilitates the excretion of hydrophobic substances. Studies indicate that this compound exhibits significant bioactivity through various mechanisms:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems.

- Anticancer Properties : Research suggests potential inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer cells.

- Antimicrobial Effects : Exhibits activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies

- Antioxidant Effects : A study demonstrated that 7-Hydroxy Coumarin significantly reduced oxidative stress markers in liver cells exposed to toxins. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content, suggesting protective effects against hepatotoxicity .

- Anticancer Activity : In vitro studies have shown that 7-Hydroxy Coumarin can induce apoptosis in cancer cells. For instance, treatment with this compound resulted in increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 in human breast cancer cell lines .

- Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of 7-Hydroxy Coumarin against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Table 1: Summary of Biological Activities

Pharmacokinetic Profile

Pharmacokinetic studies have shown that after administration, this compound displays rapid absorption with peak plasma concentrations occurring within 1-2 hours. The elimination half-life is approximately 4 hours, indicating a moderate duration of action suitable for therapeutic applications.

特性

IUPAC Name |

potassium;(2-oxochromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1+1,3+1,5+1,6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZPRLQAASRKC-CVLAVSJCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)OS(=O)(=O)[O-])OC1=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675930 | |

| Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189702-86-0 | |

| Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。